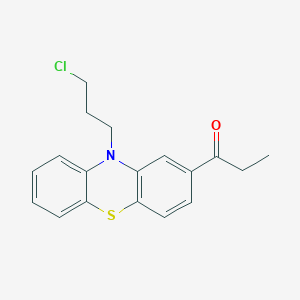
2,3,5,6-Tetrabromo-p-xylene-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrabromo-p-xylene-d6 is a deuterated derivative of 2,3,5,6-Tetrabromo-p-xylene. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of this compound is C8D6Br4, and it has a molecular weight of 427.79 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrabromo-p-xylene-d6 typically involves the bromination of p-xylene-d6. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, 5, and 6 positions. The process involves the use of bromine (Br2) as the brominating agent, and the reaction is usually conducted in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrabromo-p-xylene-d6 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc (Zn) and hydrochloric acid (HCl).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for the reduction of bromine atoms.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for the oxidation of methyl groups
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the bromine atoms.
Reduction: Formation of p-xylene-d6.
Oxidation: Formation of tetrabromo-terephthalic acid
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrabromo-p-xylene-d6 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology: It is used in tracer studies to understand biological pathways and metabolic processes.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the production of flame retardants and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrabromo-p-xylene-d6 depends on its application. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the elucidation of molecular structures. In biological studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrabromo-p-xylene: The non-deuterated version of the compound.
1,2,4,5-Tetrabromo-3,6-dimethylbenzene: Another brominated derivative of p-xylene.
2,3,5,6-Tetrabromo-m-xylene: A positional isomer with bromine atoms at different positions
Uniqueness
2,3,5,6-Tetrabromo-p-xylene-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and tracer studies. The deuterium atoms provide distinct signals that are easily distinguishable from hydrogen, allowing for more precise analysis .
Propiedades
Número CAS |
1007458-87-8 |
|---|---|
Fórmula molecular |
C₈D₆Br₄ |
Peso molecular |
427.79 |
Sinónimos |
1,2,4,5-tetrabromo-3,6-di(methyl-d3)benzene; 1,2,4,5-Tetrabromo-3,6-dimethylbenzene-d6; 1,4-Dimethyltetrabromobenzene-d6; _x000B_2,3,5,6-Tetrabromo-1,4-dimethylbenzene-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)
![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)



